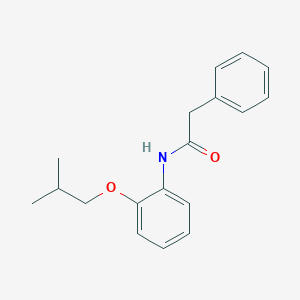

N-(2-isobutoxyphenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-isobutoxyphenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Antidepressant Effects

Research has indicated that derivatives of phenylacetamide, including N-(2-isobutoxyphenyl)-2-phenylacetamide, may exhibit antidepressant properties. A study utilizing the forced swimming test (FST) model demonstrated that certain phenylacetamide derivatives showed significant reductions in immobility duration, suggesting potential antidepressant activity comparable to established drugs like fluoxetine . The binding affinity to serotonin receptors was also evaluated, indicating a mechanism of action that may involve modulation of neurotransmitter systems.

2. Antibacterial Properties

this compound and its derivatives have been synthesized and evaluated for antibacterial activity. A related study highlighted the synthesis of N-phenylacetamide derivatives containing thiazole moieties, which exhibited promising antibacterial effects against various bacterial strains. The minimum effective concentration (EC50) values were determined, showing that these compounds could serve as potential leads for developing new antibacterial agents .

3. Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile, suggesting its potential use in treating inflammatory conditions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structural characteristics of this compound are crucial for its biological activity. Studies often employ structure-activity relationship (SAR) analyses to optimize the pharmacological properties of these compounds.

Key Steps in Synthesis:

- Formation of the Amide Bond: The initial step usually involves reacting an appropriate amine with an acyl chloride or an acid anhydride.

- Substitution Reactions: Further modifications can introduce various substituents on the aromatic rings to enhance biological activity.

- Purification and Characterization: Techniques such as chromatography and NMR spectroscopy are employed to purify and confirm the structure of the synthesized compounds.

Case Studies

Case Study 1: Antidepressant Evaluation

A specific derivative was tested in animal models for its antidepressant effects using behavioral assays like the FST. Results indicated a significant reduction in immobility time compared to control groups, supporting its potential as a therapeutic agent for depression .

Case Study 2: Antibacterial Activity

Another study focused on evaluating the antibacterial efficacy of phenylacetamide derivatives against Xanthomonas species. The results indicated that certain derivatives had lower EC50 values than standard treatments, suggesting their potential utility in agricultural applications .

Case Study 3: Anti-inflammatory Applications

In vivo experiments demonstrated that treatment with this compound significantly reduced inflammatory responses in models of chronic inflammation, highlighting its therapeutic potential in managing inflammatory diseases.

Propiedades

Fórmula molecular |

C18H21NO2 |

|---|---|

Peso molecular |

283.4g/mol |

Nombre IUPAC |

N-[2-(2-methylpropoxy)phenyl]-2-phenylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

Clave InChI |

YWIFFKHIXCXNAE-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

SMILES canónico |

CC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.